9-Oxoxanthene-4-carboxylic acid
Description
9-Oxoxanthene-4-carboxylic acid (CAS: N/A; PubChem ID: 410100) is a xanthene derivative characterized by a tricyclic aromatic system comprising two benzene rings bridged by an oxygen atom, with a ketone group at position 9 and a carboxylic acid substituent at position 4 (Figure 1). Its molecular formula is C₁₄H₈O₄, with a molecular weight of 240.21 g/mol .
Properties
Molecular Formula |
C14H8O4 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
9-oxoxanthene-4-carboxylic acid |
InChI |
InChI=1S/C14H8O4/c15-12-8-4-1-2-7-11(8)18-13-9(12)5-3-6-10(13)14(16)17/h1-7H,(H,16,17) |
InChI Key |
OCRPZVVAUXUZID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers of 9-Oxoxanthene Carboxylic Acids
The xanthene backbone allows substitution at positions 1-, 2-, 3-, and 4-, yielding isomers with distinct properties (Table 1).
Key Observations :
- Toxicity : The 2-carboxylic acid isomer exhibits acute oral toxicity (H302) and skin irritation (H315), highlighting the impact of substituent position on safety .
- Reactivity : All isomers share similar synthesis routes, but the 4-carboxylic acid’s electronic structure (due to para-substitution) may influence its chemical behavior.
Heteroatom Variants: Thioxanthene Analogs
Replacing the bridging oxygen in xanthene with sulfur yields thioxanthene derivatives (Table 2).
Key Observations :
Fluorene-Based Analogs
Fluorene derivatives, such as 9-oxo-9H-fluorene-4-carboxylic acid (CAS: 6223-83-2), replace xanthene’s oxygen bridge with a CH₂ group (Table 3).
Key Observations :
- Rigidity vs. Reactivity : Fluorene’s CH₂ bridge increases structural rigidity, favoring applications in stable semiconductor materials .
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